Acetic acid, 2,2'-[methylenebis(sulfonyl)]bis-
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Overview
Description
Acetic acid, 2,2’-[methylenebis(sulfonyl)]bis- is a chemical compound known for its unique structure and properties. It is characterized by the presence of two acetic acid groups linked by a methylene bridge and sulfonyl groups. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[methylenebis(sulfonyl)]bis- typically involves the reaction of acetic acid derivatives with methylene and sulfonyl-containing reagents. One common method includes the reaction of acetic acid with methylene bis(sulfonyl chloride) under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, involving steps such as distillation and recrystallization to purify the final product. The reaction conditions are carefully controlled to ensure consistency and quality in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-[methylenebis(sulfonyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The acetic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, esters, and amides, depending on the specific reagents and conditions used.
Scientific Research Applications
Acetic acid, 2,2’-[methylenebis(sulfonyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-[methylenebis(sulfonyl)]bis- involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound can also act as a cross-linking agent, forming covalent bonds between different molecules and altering their properties.
Comparison with Similar Compounds
Similar Compounds
Methylenebis(thioglycolic acid): Similar structure but contains thiol groups instead of sulfonyl groups.
Methylenebis(sulfonylacetic acid): Similar structure but with different substituents on the acetic acid groups.
Uniqueness
Acetic acid, 2,2’-[methylenebis(sulfonyl)]bis- is unique due to its specific combination of acetic acid and sulfonyl groups linked by a methylene bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62634-18-8 |
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Molecular Formula |
C5H8O8S2 |
Molecular Weight |
260.2 g/mol |
IUPAC Name |
2-(carboxymethylsulfonylmethylsulfonyl)acetic acid |
InChI |
InChI=1S/C5H8O8S2/c6-4(7)1-14(10,11)3-15(12,13)2-5(8)9/h1-3H2,(H,6,7)(H,8,9) |
InChI Key |
MSYZTQPVABGGES-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)CS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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